Reactive Red 141
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Overview
Description
Reactive Red 141 is a synthetic azo dye widely used in various industrial applications, particularly in the textile industry. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This compound is known for its bright red hue and its ability to form strong covalent bonds with textile fibers, making it a popular choice for dyeing cotton and other cellulose-based fabrics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Reactive Red 141 involves several steps. Initially, 2-aminonaphthalene-1-sulfonic acid is sulfonated and diazotized. This intermediate is then coupled with 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid. The resulting compound undergoes a first condensation with 2,4,6-trichloro-1,3,5-triazine, followed by a second condensation with benzene-1,4-diamine. Finally, the product is isolated by salting-out .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale batch processes. The reaction conditions are carefully controlled to ensure high yield and purity. Parameters such as temperature, pH, and reaction time are optimized to achieve the desired product quality. The final dye is then purified and standardized for use in various applications .
Chemical Reactions Analysis
Types of Reactions
Reactive Red 141 undergoes several types of chemical reactions, including:
Oxidation: The dye can be oxidized under certain conditions, leading to the breakdown of the azo bond and the formation of smaller aromatic compounds.
Reduction: Reduction reactions can cleave the azo bond, resulting in the formation of aromatic amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Aromatic carboxylic acids and phenols.
Reduction: Aromatic amines such as aniline and naphthylamine.
Substitution: Various substituted triazine derivatives.
Scientific Research Applications
Reactive Red 141 has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying the kinetics and mechanisms of azo dye degradation.
Biology: Employed in studies on the toxicity and environmental impact of synthetic dyes.
Medicine: Investigated for its potential genotoxic and mutagenic effects on living organisms.
Mechanism of Action
The primary mechanism by which Reactive Red 141 exerts its effects is through the formation of covalent bonds with nucleophilic sites on textile fibers. The dye’s triazine ring reacts with hydroxyl groups on cellulose, forming stable ether linkages. This covalent bonding ensures the dye’s durability and resistance to washing. Additionally, the dye’s azo groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules, potentially causing genotoxic effects .
Comparison with Similar Compounds
Reactive Red 141 can be compared with other azo dyes such as Reactive Red 120 and Reactive Red 2. While all these dyes share the common feature of having azo groups, they differ in their chemical structures and reactivity:
Reactive Red 120: Contains a different coupling component, leading to variations in color fastness and reactivity.
Reactive Red 2: Has a simpler structure with fewer sulfonic acid groups, affecting its solubility and dyeing properties.
This compound is unique due to its specific combination of functional groups, which confer high reactivity and strong binding affinity to cellulose fibers, making it particularly suitable for textile applications .
Properties
CAS No. |
144940-93-2 |
---|---|
Molecular Formula |
C14H12FNO2 |
Molecular Weight |
0 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.